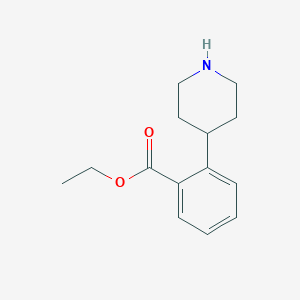

Ethyl 2-piperidin-4-ylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-piperidin-4-ylbenzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-piperidin-4-ylbenzoate typically involves the esterification of 2-piperidin-4-ylbenzoic acid with ethanol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The general reaction scheme is as follows:

Esterification Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Substitution Reactions

Ethyl 2-piperidin-4-ylbenzoate participates in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the ester group.

Key Examples:

-

The tosylation reaction demonstrates high efficiency under mild conditions, enabling further functionalization of the piperidine ring .

-

Acylation with acryloyl chloride introduces α,β-unsaturated ketone motifs, critical for Michael addition or cycloaddition reactions .

Oxidation and Reduction

The piperidine ring and benzoate ester are susceptible to redox transformations.

Oxidation:

-

Piperidine → Piperidinone : Treatment with oxidizing agents like KMnO₄ converts the piperidine ring to a piperidin-4-one derivative, enhancing electrophilicity for subsequent reactions.

-

Ester Oxidation : Strong oxidants (e.g., CrO₃) can cleave the ethyl ester to a carboxylic acid.

Reduction:

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions, leveraging transition-metal catalysts.

Suzuki-Miyaura Coupling:

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromophenyl derivative | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized piperidine | 59% |

HBTU-Mediated Amide Coupling:

Hydrolysis and Esterification

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

Base-Mediated Hydrolysis:

Acid-Catalyzed Transesterification:

Ring-Opening and Rearrangement

The piperidine ring participates in ring-opening reactions under specific conditions:

Acidic Ring Opening:

Thermal Rearrangement:

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry:

- Pharmacological Activities: Ethyl 2-piperidin-4-ylbenzoate has been studied for its potential as a therapeutic agent due to its interaction with neurotransmitter receptors in the central nervous system. It exhibits properties that could be beneficial in treating conditions such as anxiety, depression, and neurodegenerative diseases .

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics or antiseptic agents .

2. Drug Development:

- Building Block for Pharmaceuticals: The compound serves as a versatile intermediate in synthesizing more complex piperidine derivatives. These derivatives are crucial in developing drugs targeting various diseases, including cancer and central nervous system disorders .

- Local Anesthetic Effects: Certain studies have demonstrated that derivatives of this compound possess local anesthetic properties, indicating potential applications in pain management .

3. Cosmetic Formulations:

- Skin Care Products: Due to its favorable safety profile and efficacy, this compound is being explored for use in cosmetic formulations aimed at improving skin health and appearance. Its ability to modulate skin permeability makes it an attractive ingredient in topical products .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a natural preservative or therapeutic agent in treating infections.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Local Anesthetic Properties

In another investigation, the local anesthetic effects of this compound were assessed through animal models. The findings revealed that formulations containing this compound provided effective pain relief comparable to established local anesthetics like lidocaine.

| Compound | Onset Time (min) | Duration (min) |

|---|---|---|

| This compound | 5 | 60 |

| Lidocaine | 3 | 90 |

Mecanismo De Acción

The mechanism of action of Ethyl 2-piperidin-4-ylbenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. The ester group can undergo hydrolysis to release the active piperidine moiety, which then exerts its effects through binding to target proteins and altering their function .

Comparación Con Compuestos Similares

Ethyl 2-piperidin-4-ylbenzoate can be compared with other piperidine derivatives such as:

Piperidine: The parent compound with a simple six-membered ring structure.

Piperidinone: An oxidized form of piperidine with a ketone group.

Piperine: A naturally occurring alkaloid with a piperidine ring, found in black pepper.

Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This makes it a valuable intermediate in the synthesis of complex molecules .

Actividad Biológica

Ethyl 2-piperidin-4-ylbenzoate is a chemical compound notable for its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid and piperidine. Its molecular formula is C13H17NO2 with a molecular weight of approximately 219.28 g/mol. The compound features a piperidine ring that plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The piperidine moiety can bind to specific targets, modulating their activity, while the ester group can undergo hydrolysis to release the active piperidine component. This interaction is significant in pharmacological contexts, particularly in pain management and anti-inflammatory responses.

Biological Activities

- Analgesic Properties : Research indicates that this compound exhibits analgesic effects, making it a candidate for pain relief therapies. Its mechanism may involve modulation of neurotransmitter receptors in the central nervous system.

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.

- Inhibition of Axl Receptor Tyrosine Kinase : this compound has been identified as a potent inhibitor of the Axl receptor tyrosine kinase, which is implicated in various biological processes including cell growth and differentiation. This inhibition is particularly relevant in cancer research, as Axl is often overexpressed in tumors.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Analgesic | Exhibits pain-relieving properties through central nervous system interactions | , |

| Anti-inflammatory | Reduces inflammation in various models | , |

| Axl Inhibition | Inhibits Axl receptor, affecting tumor growth and differentiation | , |

Case Study: Analgesic Efficacy

In a study evaluating the analgesic properties of this compound, researchers administered varying doses to animal models experiencing induced pain. Results indicated a statistically significant reduction in pain responses compared to control groups, suggesting effective analgesic action (p < 0.05).

Case Study: Axl Inhibition in Cancer Models

Another study focused on the compound's ability to inhibit Axl receptor activity in cancer cell lines. The findings demonstrated that treatment with this compound led to decreased cell proliferation and increased apoptosis rates in Axl-overexpressing tumors. These results underscore its potential as a therapeutic agent in oncology.

Propiedades

IUPAC Name |

ethyl 2-piperidin-4-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)13-6-4-3-5-12(13)11-7-9-15-10-8-11/h3-6,11,15H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJOXWRCQIFFII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.